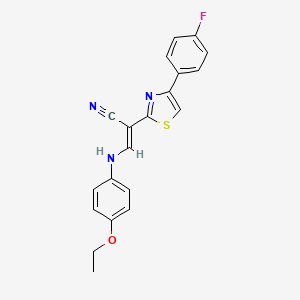

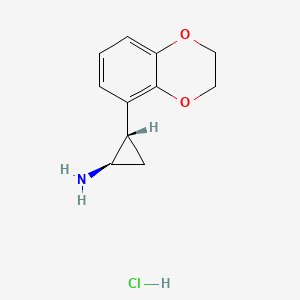

![molecular formula C12H23NO4 B2392602 [4-(2-hydroxyethyl)tetrahydro-2H-pyran-4-yl]carbamic acid tert-butyl ester CAS No. 1351570-12-1](/img/structure/B2392602.png)

[4-(2-hydroxyethyl)tetrahydro-2H-pyran-4-yl]carbamic acid tert-butyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-(2-hydroxyethyl)tetrahydro-2H-pyran-4-yl]carbamic acid tert-butyl ester, also known as TAK-659, is a chemical compound that has gained interest in scientific research due to its potential as a therapeutic agent. TAK-659 belongs to the class of Bruton's tyrosine kinase (BTK) inhibitors, which are known for their ability to treat various diseases, including cancer and autoimmune disorders.

Scientific Research Applications

Synthesis of p-aminobenzoic Acid Diamides

This compound is structurally related to molecules used in the synthesis of diamides based on pyran-carboxylic acids. These processes involve reactions such as acylation of various amines, leading to the formation of diamides with potential pharmaceutical applications (Agekyan & Mkryan, 2015).

Crystallographic Studies

Compounds with a similar tert-butyl ester functionality have been studied for their crystal structure, providing insights into their molecular conformation and interactions. Such studies are foundational for understanding the physical and chemical properties that could influence the compound's use in material science or as a pharmaceutical intermediate (Kant, Singh, & Agarwal, 2015).

Germination Inhibitory Constituents

Research on compounds containing tetrahydro-2H-pyran moieties has shown that they can act as germination inhibitory constituents. This suggests potential applications in agriculture for controlling weed growth or as a tool in studying plant germination and development (Oh et al., 2002).

Synthesis and Modification

The synthesis and modification of compounds with tetrahydropyran rings and tert-butyl ester groups have been explored in various contexts, including the development of new synthetic methodologies and the production of intermediates for further chemical transformations. These studies can guide the synthesis and application of [4-(2-hydroxyethyl)tetrahydro-2H-pyran-4-yl]carbamic acid tert-butyl ester in similar research domains (Guo-fu, 2012).

Properties

IUPAC Name |

tert-butyl N-[4-(2-hydroxyethyl)oxan-4-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO4/c1-11(2,3)17-10(15)13-12(4-7-14)5-8-16-9-6-12/h14H,4-9H2,1-3H3,(H,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULRAZJURDBAFLQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CCOCC1)CCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

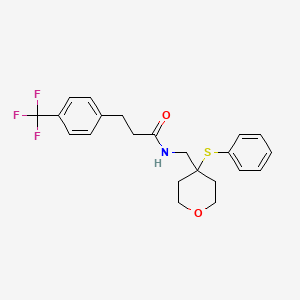

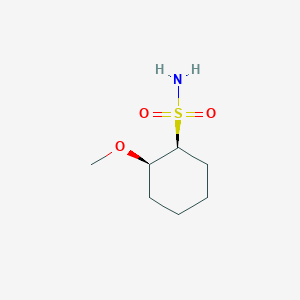

![4-(8,10-Dimethyl-2-propylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-yl)morpholine](/img/structure/B2392523.png)

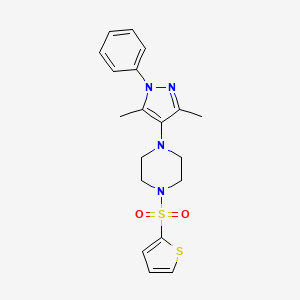

![N-[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]-4-nitrobenzenesulfonamide](/img/structure/B2392530.png)

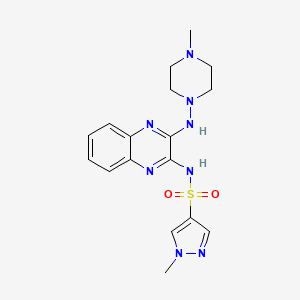

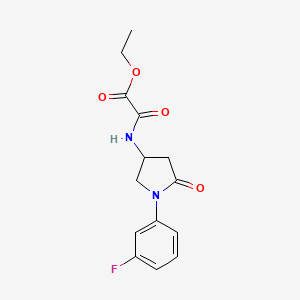

![Ethyl [1,2,4]triazolo[4,3-c]pyrimidine-3-carboxylate](/img/structure/B2392531.png)

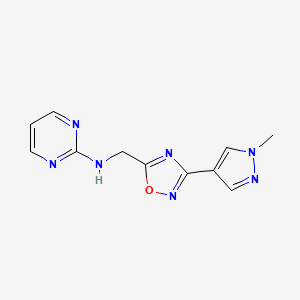

![2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B2392533.png)

![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2392534.png)

![4-Bromo-N-[6-[cis-3,5-dimethyl-1-piperazinyl]-3-(methyloxy)-2-pyridinyl]-3-fluorobenzenesulfonamide](/img/structure/B2392535.png)